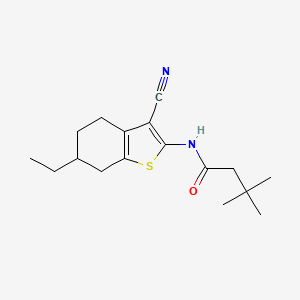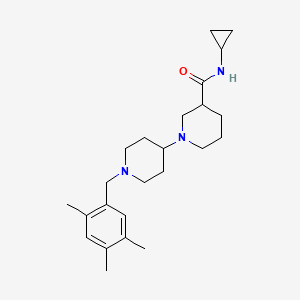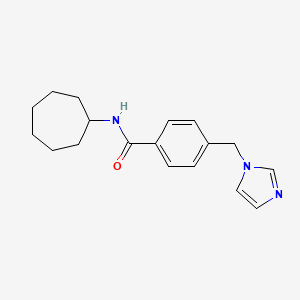![molecular formula C20H27NO4 B6006089 3-amino-2-[(3,4-diethoxyphenyl)acetyl]-5,5-dimethylcyclohex-2-en-1-one](/img/structure/B6006089.png)
3-amino-2-[(3,4-diethoxyphenyl)acetyl]-5,5-dimethylcyclohex-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-amino-2-[(3,4-diethoxyphenyl)acetyl]-5,5-dimethylcyclohex-2-en-1-one is a chemical compound with a complex molecular structure. It is also known as DEDC or DEDC-HCl. This compound has been widely studied for its potential use in scientific research applications.
Mechanism of Action
The mechanism of action of 3-amino-2-[(3,4-diethoxyphenyl)acetyl]-5,5-dimethylcyclohex-2-en-1-one is not fully understood, but it is believed to work by inhibiting the activity of enzymes involved in cell proliferation. It may also induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that DEDC has several biochemical and physiological effects. It can inhibit the growth of cancer cells, induce apoptosis, and reduce the expression of genes involved in cell proliferation. It has also been shown to have anti-inflammatory and anti-oxidant properties.
Advantages and Limitations for Lab Experiments
One advantage of using 3-amino-2-[(3,4-diethoxyphenyl)acetyl]-5,5-dimethylcyclohex-2-en-1-one in lab experiments is its potential as an anti-cancer agent. However, there are also limitations to its use. For example, it may be toxic to normal cells at high concentrations, and its mechanism of action is not fully understood.
Future Directions
There are several future directions for research on 3-amino-2-[(3,4-diethoxyphenyl)acetyl]-5,5-dimethylcyclohex-2-en-1-one. One area of research could be to further investigate its potential as an anti-cancer agent and to determine its mechanism of action. Another area of research could be to explore its potential use in other diseases, such as inflammatory disorders or neurodegenerative diseases. Additionally, research could be conducted to determine the optimal dosage and administration of DEDC for therapeutic use.
Conclusion:
In conclusion, this compound is a complex chemical compound that has been studied for its potential use in scientific research applications. It has shown promise as an anti-cancer agent, but more research is needed to fully understand its mechanism of action and potential therapeutic uses. Its advantages and limitations for lab experiments should also be considered in future research.
Synthesis Methods
The synthesis of 3-amino-2-[(3,4-diethoxyphenyl)acetyl]-5,5-dimethylcyclohex-2-en-1-one is a complex process that involves several steps. The starting material for the synthesis is 3,4-diethoxybenzaldehyde, which is reacted with cyclohexanone in the presence of a catalyst to form a chalcone intermediate. This intermediate is then treated with methylamine and sodium borohydride to produce the final product, DEDC.
Scientific Research Applications
3-amino-2-[(3,4-diethoxyphenyl)acetyl]-5,5-dimethylcyclohex-2-en-1-one has been studied for its potential use in various scientific research applications. One of the most promising areas of research is its potential as an anti-cancer agent. Studies have shown that DEDC can inhibit the growth of cancer cells in vitro and in vivo.
properties
IUPAC Name |
(2Z)-2-[2-(3,4-diethoxyphenyl)-1-hydroxyethylidene]-3-imino-5,5-dimethylcyclohexan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27NO4/c1-5-24-17-8-7-13(10-18(17)25-6-2)9-15(22)19-14(21)11-20(3,4)12-16(19)23/h7-8,10,21-22H,5-6,9,11-12H2,1-4H3/b19-15-,21-14? |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXWJQSMQNGFOCL-LZCKCSDYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)CC(=C2C(=N)CC(CC2=O)(C)C)O)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=C(C=C1)C/C(=C/2\C(=N)CC(CC2=O)(C)C)/O)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![methyl 4-{[2-[(2-methoxybenzoyl)amino]-3-(4-methoxyphenyl)acryloyl]amino}benzoate](/img/structure/B6006018.png)



![1-(2-methylphenyl)-2-{5-[(methylthio)methyl]-2-furoyl}-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B6006066.png)
![3-[(heptylamino)carbonyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B6006073.png)

![N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-3-(2-methylphenyl)-3-phenylpropanamide](/img/structure/B6006088.png)
![methyl 2-({[2-(2-furoyl)hydrazino]carbonothioyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B6006099.png)
![1-[cyclohexyl(methyl)amino]-3-(4-{[4-(2-hydroxyethyl)-1-piperidinyl]methyl}-2-methoxyphenoxy)-2-propanol](/img/structure/B6006101.png)
![N,N'-[(3-nitrophenyl)methylene]bis(2-phenylacetamide)](/img/structure/B6006106.png)
![1-hydroxy-2-{[1-(4-iodophenyl)-3,5-dioxo-4-pyrazolidinylidene]methyl}-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B6006112.png)